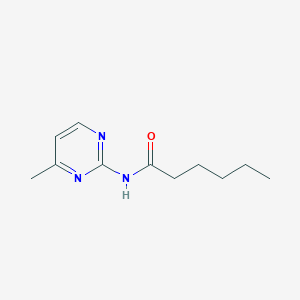

N-(4-methyl-2-pyrimidinyl)hexanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17N3O |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-(4-methylpyrimidin-2-yl)hexanamide |

InChI |

InChI=1S/C11H17N3O/c1-3-4-5-6-10(15)14-11-12-8-7-9(2)13-11/h7-8H,3-6H2,1-2H3,(H,12,13,14,15) |

InChI Key |

AKTATXNKWRSFAU-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)NC1=NC=CC(=N1)C |

Canonical SMILES |

CCCCCC(=O)NC1=NC=CC(=N1)C |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Methyl 2 Pyrimidinyl Hexanamide and Analogues

Retrosynthetic Analysis of the N-(4-methyl-2-pyrimidinyl)hexanamide Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available precursors. lakotalakes.comyoutube.comslideshare.net For this compound, the most logical disconnection is at the amide bond (C-N bond), as this is a common and reliable bond-forming reaction. This disconnection yields two primary synthons: a nucleophilic 2-amino-4-methylpyrimidine (B85506) and an electrophilic hexanoyl group.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

|---|

Key Synthetic Strategies for the 4-Methyl-2-Pyrimidinyl Moiety

The synthesis of the 4-methyl-2-pyrimidinyl core is a critical step that can be achieved through various heterocyclic chemistry methods.

Construction of Pyrimidine (B1678525) Rings with Specific Substitution Patterns

The most prevalent and versatile method for constructing pyrimidine rings is the condensation of a three-carbon (C-C-C) 1,3-dielectrophile with an N-C-N fragment like guanidine (B92328), urea (B33335), or an amidine. bu.edu.egwikipedia.org This is often referred to as the principal synthesis. wikipedia.org

To obtain the specific 2-amino-4-methylpyrimidine structure, the reaction would typically involve the condensation of guanidine with a β-dicarbonyl compound or a related equivalent that provides the required 4-methyl substitution pattern. wikipedia.orgadvancechemjournal.com A suitable three-carbon precursor is acetylacetone (B45752) (pentane-2,4-dione) or its derivatives, where the methyl group is positioned to become the C4-substituent on the final pyrimidine ring.

An alternative powerful strategy involves deconstruction-reconstruction, where a more complex pyrimidine is transformed into an iminoenamine, a surrogate of a 1,3-dicarbonyl compound, which can then be recyclized with various amidines to create diverse pyrimidine analogues. nih.gov This allows for late-stage diversification of the pyrimidine core. nih.gov

Table 2: Key Reactions for Pyrimidine Ring Synthesis

| Reaction Type | Reactants | Product | Notes |

|---|---|---|---|

| Principal Synthesis | Guanidine + Acetylacetone (or derivative) | 2-Amino-4-methylpyrimidine | A widely used, direct method for forming 2-aminopyrimidines. bu.edu.egwikipedia.org |

| Multicomponent Reaction | Ketones, Ammonium Acetate, DMF-DMA | Substituted Pyrimidines | A metal- and solvent-free method offering broad substrate scope. organic-chemistry.org |

Functional Group Interconversions on the Pyrimidine Core

Functional group interconversion (FGI) offers another pathway to the desired pyrimidine structure, starting from a pre-formed pyrimidine ring. youtube.com For instance, a synthesis could begin with a readily available di-substituted pyrimidine, such as 2-amino-4,6-dichloropyrimidine (B145751). nih.gov Through selective nucleophilic substitution reactions, the chlorine atoms can be replaced. However, achieving regioselective methylation at the C4 position while retaining the C2-amino group can be challenging.

A more common approach is the amination of a pyrimidine ring at the 2-, 4-, or 6-positions, which are electron-deficient and thus susceptible to nucleophilic attack. wikipedia.org Sometimes this occurs through an addition-ring opening-ring closure (ANRORC) mechanism, particularly for amination at the C2 position. nih.gov

Approaches for Hexanamide (B146200) Chain Elaboration

The formation of the hexanamide portion of the molecule involves synthesizing the six-carbon aliphatic chain and then coupling it to the pyrimidine amine.

Formation of the Hexanamide Backbone via Aliphatic Chain Synthesis

The hexanamide backbone originates from hexanoic acid, a commercially available fatty acid. For efficient amide bond formation, the carboxylic acid must be "activated" to increase the electrophilicity of the carbonyl carbon. youtube.com A standard and effective method for this activation is the conversion of hexanoic acid to hexanoyl chloride. chemicalbook.comorgsyn.org

This conversion is typically achieved by treating hexanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comorgsyn.orgprepchem.com The reaction with thionyl chloride is common, producing the desired acid chloride along with gaseous byproducts (SO₂ and HCl), which are easily removed. chemicalbook.com

Table 3: Synthesis of Hexanoyl Chloride

| Starting Material | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Hexanoic Acid | Thionyl Chloride (SOCl₂) | Hexanoyl Chloride | Reflux in an inert solvent like toluene. chemicalbook.com |

Coupling Reactions for Amide Bond Formation

The final step in the synthesis is the formation of the amide bond between the 2-amino-4-methylpyrimidine and the activated hexanoyl chain. This is a classic nucleophilic acyl substitution reaction. youtube.com

When using hexanoyl chloride, the reaction is typically a Schotten-Baumann type reaction. The lone pair of electrons on the exocyclic nitrogen of 2-amino-4-methylpyrimidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexanoyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, preventing it from protonating the starting amine. youtube.com

Modern amide bond formation can also be achieved directly from hexanoic acid using various coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP). These reagents form a highly reactive activated ester or similar intermediate in situ, which is then readily attacked by the amine. Biocatalytic methods using enzymes like ligases are also emerging as environmentally friendly alternatives for amide bond formation.

Chemo-, Regio-, and Stereoselective Synthetic Pathways

The synthesis of this compound derivatives with high precision requires sophisticated control over chemical reactivity (chemoselectivity), the position of reactions (regioselectivity), and the three-dimensional arrangement of atoms (stereoselectivity).

Selective Functionalization of the Pyrimidine Ring

The pyrimidine ring is a key component of this compound, and its selective functionalization is crucial for creating diverse analogues. The inherent electronic properties of the pyrimidine ring, with its electron-deficient nitrogen atoms, influence its reactivity towards various reagents.

One common strategy for functionalizing the pyrimidine ring is through nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrimidine. For instance, starting with a di- or tri-substituted pyrimidine bearing a good leaving group, such as a halogen, allows for the introduction of various nucleophiles. A study on the synthesis of 2-aminopyrimidine (B69317) derivatives demonstrated the reaction of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine under solvent-free conditions. nih.gov This approach could be adapted to introduce substituents at the 6-position of the pyrimidine ring in this compound.

Another approach involves the direct C-H functionalization of the pyrimidine ring, which is a more atom-economical method. While challenging due to the relative inertness of C-H bonds, recent advances in transition-metal catalysis have made this a viable strategy. For example, palladium-catalyzed direct arylation has been used for the C-H functionalization of various heterocycles.

Table 1: Hypothetical Regioselective Functionalization of a Precursor to this compound

| Entry | Precursor | Reagent | Catalyst | Product | Position of Functionalization |

| 1 | 2-Amino-4-methyl-6-chloropyrimidine | Hexanoyl chloride | Pyridine | N-(4-methyl-6-chloro-2-pyrimidinyl)hexanamide | Amine |

| 2 | N-(4-methyl-6-chloro-2-pyrimidinyl)hexanamide | Phenylboronic acid | Pd(PPh3)4 | N-(4-methyl-6-phenyl-2-pyrimidinyl)hexanamide | C6-position |

| 3 | This compound | N-Bromosuccinimide | AIBN | N-(5-bromo-4-methyl-2-pyrimidinyl)hexanamide | C5-position |

This table presents hypothetical reactions based on established principles of organic synthesis.

Stereocontrol in Chiral Analog Synthesis

The synthesis of chiral analogues of this compound, where the hexanamide chain or a substituent on the pyrimidine ring contains a stereocenter, requires methods that control the stereochemical outcome of the reaction.

One approach is to use a chiral starting material. For instance, a chiral amine could be used in the initial synthesis to introduce a stereocenter. Alternatively, a chiral auxiliary can be employed. This involves temporarily attaching a chiral molecule to the substrate, which directs the stereochemical course of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed.

Asymmetric catalysis is another powerful tool for stereocontrol. Chiral catalysts, typically transition metal complexes with chiral ligands, can catalyze reactions to produce one enantiomer of a product in excess. For example, the asymmetric hydrogenation of a double bond in a precursor to the hexanamide side chain could establish a chiral center.

Table 2: Hypothetical Stereoselective Synthesis of a Chiral Analogue

| Entry | Substrate | Reagent | Chiral Catalyst/Auxiliary | Product | Enantiomeric Excess (ee) |

| 1 | N-(4-methyl-2-pyrimidinyl)hex-2-enamide | H2 | Ru(BINAP)Cl2 | (S)-N-(4-methyl-2-pyrimidinyl)hexanamide | >95% |

| 2 | 2-Amino-4-methylpyrimidine | (S)-2-Methylhexanoyl chloride | - | (S)-N-(4-methyl-2-pyrimidinyl)-2-methylhexanamide | >99% (from chiral pool) |

This table presents hypothetical reactions based on established principles of asymmetric synthesis.

Total Synthesis and Semisynthesis of Complex this compound Derivatives

The core structure of this compound can be incorporated into more complex molecular architectures, such as macrocycles, or modified with bio-isosteric groups to alter its properties.

Incorporation into Macrocyclic Structures

Macrocycles are large ring structures that often exhibit unique biological activities due to their constrained conformations. Incorporating the this compound motif into a macrocycle can be achieved through various ring-closing strategies.

One common method is macrolactamization, which involves the formation of an amide bond to close the ring. For this to be applied to this compound, the hexanamide chain would need to be extended and functionalized with a terminal amine group. The pyrimidine ring could also be modified to include a carboxylic acid or other reactive group to participate in the cyclization. Ring-closing metathesis (RCM) is another powerful technique for forming macrocycles, which involves the reaction of two terminal alkenes to form a cycloalkene.

A review of total synthesis of macrocyclic natural products highlights various macrolactamization strategies that could be conceptually applied. nih.gov For instance, a precursor could be designed where a long-chain amino acid is attached to the pyrimidine, and an intramolecular amide bond formation would yield the macrocycle.

Table 3: Hypothetical Strategy for Macrocyclization

| Entry | Precursor | Ring-Closing Method | Catalyst | Macrocyclic Product | Ring Size |

| 1 | N-(4-methyl-2-pyrimidinyl)-12-aminododecanamide | Macrolactamization | HATU, DIPEA | 14-membered macrocycle | 14 |

| 2 | N-(4-(But-3-en-1-yl)-2-pyrimidinyl)hex-5-enamide | Ring-Closing Metathesis | Grubbs II catalyst | 12-membered macrocycle | 12 |

This table presents hypothetical reactions based on established principles of macrocyclization chemistry.

Derivatization with Bio-Isosteric Motifs (e.g., N-hydroxyamides)

Bio-isosteres are chemical groups that have similar physical or chemical properties to another group and can be used to modify a molecule's biological activity. N-hydroxyamides are a well-known bio-isostere for amides and are often found in metalloproteinase inhibitors.

The synthesis of an N-hydroxyamide analogue of this compound would involve the formation of an N-O bond. This can be achieved by reacting an activated carboxylic acid derivative, such as an acyl chloride, with hydroxylamine (B1172632) or a protected hydroxylamine derivative. The reductive functionalization of amides also presents a pathway to bioisosteres. frontiersin.org

Table 4: Hypothetical Synthesis of an N-Hydroxyamide Analogue

| Entry | Starting Material | Reagent | Product |

| 1 | Hexanoyl chloride | N-(4-methyl-2-pyrimidinyl)hydroxylamine | N-hydroxy-N-(4-methyl-2-pyrimidinyl)hexanamide |

| 2 | This compound | Oxidizing agent | N-hydroxy-N-(4-methyl-2-pyrimidinyl)hexanamide |

This table presents hypothetical reactions based on established principles for the synthesis of N-hydroxyamides.

Structure Activity Relationship Sar and Structural Optimization Studies

Fundamental Principles of Structure-Activity Relationships Applied to Pyrimidine-Hexanamides

The pyrimidine-hexanamide scaffold can be dissected into two primary components for SAR analysis: the heterocyclic pyrimidine (B1678525) ring system and the flexible hexanamide (B146200) side chain. The pyrimidine ring often serves as a central scaffold and can participate in crucial hydrogen bonding interactions with biological targets through its nitrogen atoms. nih.govnih.gov The substituents on this ring dictate its electronic landscape and steric profile. The hexanamide moiety, on the other hand, typically engages with hydrophobic pockets or surfaces of a target protein. Its length, shape, and flexibility are key determinants of binding affinity. acs.org

Influence of the Pyrimidine Ring System on Biological Activity

The pyrimidine nucleus is a cornerstone of activity for many biologically active compounds, and its substitution pattern greatly influences potency and selectivity. nih.govnih.gov

The C2 and C4 (or the equivalent C6) positions of the pyrimidine ring are common points of substitution that significantly modulate biological activity. The nature of the groups at these positions can affect the molecule's ability to bind to its target.

For instance, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the substituent at the C2 position had a marked effect on potency. Replacing a piperazino group with a more constrained pyrrolidino or a bulky 4-methylpiperidino group led to significant variations in inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Similarly, in a study of pyrimidine-4-carboxamide (B1289416) inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), substituting the 2-chloro position with various amine nucleophiles was a key step in optimizing potency. The introduction of an (S)-3-phenylpiperidine group at this position resulted in a notable increase in inhibitory activity. acs.orgnih.gov

The 4-methyl group, as seen in N-(4-methyl-2-pyrimidinyl)hexanamide, is a small, lipophilic substituent. Its role is often to provide a key van der Waals contact within a hydrophobic pocket of the target protein or to influence the orientation of the entire molecule within the binding site.

| Parent Scaffold | Substituent at C2 | Substituent at C4/C6 | Target | Activity (IC50) | Reference |

|---|---|---|---|---|---|

| N-(naphth-1-ylmethyl)pyrimidin-4-amine | 2-(pyrrolidin-1-yl) | - | AChE | 5.5 µM | nih.gov |

| N-(naphth-1-ylmethyl)pyrimidin-4-amine | 2-(4-methylpiperidin-1-yl) | - | BuChE | 2.2 µM | nih.gov |

| N-benzyl-pyrimidin-4-amine | 2-(4-methylpiperazin-1-yl) | - | AChE | > 50 µM | nih.gov |

| Pyrimidine-4-carboxamide | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | NAPE-PLD | 20 nM | acs.orgnih.gov |

| Pyrimidine-4-carboxamide | (S)-3-phenylpiperidine | morpholine | NAPE-PLD | 200 nM | acs.orgnih.gov |

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of enhancing activity or improving pharmacokinetic properties. Replacing the pyrimidine ring with other heterocyclic systems is a common strategy. nih.gov For example, in the development of NAPE-PLD inhibitors, the pyrimidine core was essential for activity. When the pyrimidine ring was replaced with a pyridine (B92270) ring, the resulting compounds were significantly less active, indicating that the specific arrangement of nitrogen atoms in the pyrimidine scaffold is crucial for target recognition. acs.org

Role of the Hexanamide Chain in Molecular Recognition and Potency

The hexanamide chain is not merely a linker but plays an active role in molecular recognition, primarily through hydrophobic interactions.

The length of the aliphatic amide chain is a critical parameter that fine-tunes the lipophilicity of the molecule, affecting both its ability to cross cell membranes and its fit within a target's binding pocket. In the SAR of pyrimidine-4-carboxamides, a systematic variation of the linear alkylamide chain (R1 substituent) showed that potency was optimal with a propyl chain. acs.org Increasing the chain length further or shortening it led to a decrease in inhibitory activity. This suggests the presence of a well-defined hydrophobic pocket that best accommodates a three-carbon chain.

However, the optimal chain length is highly dependent on the specific biological target. In a different study on pyrimidine derivatives as bone anabolic agents, a series of amides with varying chain lengths (n=4-9 carbons) were synthesized, and the derivative with the hexanoyl (six-carbon) chain was identified as the most active. nih.gov This highlights the importance of the hexanamide moiety in this compound for specific biological contexts. The saturation of the chain is also important; introducing double or triple bonds would alter its conformation and flexibility, which would in turn affect binding.

Modifications such as branching or cyclization of the hexanamide chain can have profound effects on activity by altering the molecule's conformation and steric profile.

Branching: The introduction of branches on the alkyl chain generally increases steric bulk. In the SAR study of NAPE-PLD inhibitors, branching of the alkyl amide substituent was found to be unfavorable for activity compared to the optimal linear propyl chain. acs.org This suggests that the binding pocket for the amide chain is narrow and does not tolerate bulky groups.

Cyclization: Incorporating the amide chain into a cyclic structure is a powerful strategy to reduce conformational flexibility. This can be advantageous if the resulting rigid conformation is the one required for optimal binding. For example, replacing a flexible N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine significantly improved potency in one study. acs.orgnih.gov Another strategy is the introduction of small rings, such as a cyclopropyl (B3062369) group, onto the amide chain. The N-cyclopropylmethyl amide was a key feature of the potent NAPE-PLD inhibitor LEI-401. nih.gov Cyclopropane rings are often used in drug design to enhance metabolic stability and improve receptor affinity. mdpi.com These findings indicate that while a linear hexanamide chain has its role, constraining its conformation through cyclization can be a highly effective optimization strategy.

| Parent Scaffold | Amide (R1) Substituent | Description | Activity (IC50) | Reference |

|---|---|---|---|---|

| Pyrimidine-4-carboxamide Derivative | N-propyl | Linear Chain | 1.5 µM | acs.org |

| Pyrimidine-4-carboxamide Derivative | N-butyl | Linear Chain (Longer) | 3.2 µM | acs.org |

| Pyrimidine-4-carboxamide Derivative | N-isobutyl | Branched Chain | 10 µM | acs.org |

| Pyrimidine-4-carboxamide Derivative | N-cyclopropylmethyl | Cyclic Moiety | 0.2 µM (in final compound) | acs.orgnih.gov |

Contribution of the Amide Linkage to Pharmacological Profile

The amide linkage is a cornerstone of the molecular architecture of this compound, profoundly influencing its pharmacological and physicochemical properties. This functional group is not merely a passive linker but an active participant in defining the molecule's interaction with biological systems.

Conformational Flexibility and Rotational Barriers Around the Amide Bond

This restricted rotation leads to the existence of distinct conformers, typically syn-periplanar and anti-periplanar, which can have different energy levels and biological activities. mdpi.com The energy required to overcome this rotational barrier is typically in the range of 67–84 kJ/mol (approximately 16-20 kcal/mol). nih.gov Studies on related N-acylhydrazone derivatives of pyrimidine have shown that both steric effects from substituents (like the methyl group on the pyrimidine ring) and the electron-withdrawing nature of the pyrimidine ring can increase the rotational barrier of the C-N amide bond. mdpi.comsemanticscholar.org This increase can be attributed to enhanced polarization of the amide bond, which strengthens its double-bond character. semanticscholar.org The presence of ortho-substituents on aromatic rings linked to an amide group has been shown to dramatically increase rotational barriers, an effect that could be analogous to the substitution on the pyrimidine ring. nsf.gov

The hexanoyl chain, while flexible, will have its orientational preferences influenced by the rigid plane of the pyrimidine-amide moiety. This interplay between the rigid and flexible portions of the molecule defines the conformational landscape available for binding to a biological target.

| Compound Type | Typical Rotational Barrier (kcal/mol) | Key Influencing Factors | Reference |

|---|---|---|---|

| Simple Acyclic Amides (e.g., Acetamide) | ~18 | Standard amide resonance | acs.org |

| Tertiary Aromatic Amides (ortho-substituted) | Up to 19.2 (for C-C(O)) / Up to 6.7 (for N-C(O)) | Steric repulsion from ortho-substituent | nsf.gov |

| Aryl-N-acylhydrazones (with pyrimidine ring) | Increased ΔG≠ | Electron-withdrawing character of pyrimidine ring, steric effects | mdpi.comsemanticscholar.org |

| Anomeric Amides | ~10.6 | Reduced resonance due to heteroatom substitution on nitrogen | nih.gov |

Hydrogen Bonding Potential and Polarity Profile

The amide group is a classic hydrogen-bonding motif. In this compound, the amide nitrogen atom acts as a hydrogen bond donor (N-H), while the carbonyl oxygen is a potent hydrogen bond acceptor (C=O). libretexts.orglibretexts.org This capacity for hydrogen bonding is critical for solubility in aqueous environments and for specific, directional interactions with amino acid residues in a protein binding pocket, such as asparagine, glutamine, or the peptide backbone itself. libretexts.org

Furthermore, the pyrimidine ring introduces additional polarity and potential hydrogen bond acceptor sites at its two nitrogen atoms. The interplay of these sites—the amide N-H donor, the amide C=O acceptor, and the pyrimidine ring nitrogens as acceptors—creates a distinct polarity profile. This profile governs the molecule's ability to cross biological membranes and engage in the specific intermolecular forces necessary for its pharmacological effect. Studies on related pyridine-carboxamide structures confirm that amide N-H···O hydrogen bonds are primary drivers in forming defined structural arrangements. nih.gov The presence of such strong hydrogen bonding capabilities is known to contribute to higher melting and boiling points compared to non-amide analogues. libretexts.org

| Structural Feature | Atom(s) | Hydrogen Bonding Role | Potential Interaction Partner in a Biological Target |

|---|---|---|---|

| Amide Linkage | N-H | Donor | Carbonyl oxygen (e.g., from peptide backbone), Aspartate, Glutamate |

| Amide Linkage | C=O | Acceptor | Amide N-H (e.g., from peptide backbone), Arginine, Lysine, Serine |

| Pyrimidine Ring | N1 | Acceptor | N-H donors, Hydroxyl groups (e.g., Serine, Threonine) |

| Pyrimidine Ring | N3 | Acceptor | N-H donors, Hydroxyl groups (e.g., Serine, Threonine) |

Rational Design and High-Throughput Screening Initiatives for this compound Analogues

The development of novel therapeutic agents often begins with a lead compound like this compound, which is then systematically modified to improve potency, selectivity, and pharmacokinetic properties. This process relies heavily on rational design and high-throughput screening (HTS). nih.govwikipedia.org

Rational design initiatives for analogues would focus on strategic modifications at three key positions:

The Acyl Chain: Varying the length and branching of the hexanoyl group to explore lipophilic pockets in the target binding site. Introducing cyclic or aromatic moieties could also probe for additional interactions.

The Pyrimidine Ring: Altering the substitution pattern. For example, moving the methyl group from the 4-position to the 5- or 6-position, or replacing it with other functional groups (e.g., methoxy, chloro) to modulate electronic properties and steric fit.

The Amide Linker: While typically conserved, methylation of the amide nitrogen could be explored to remove the hydrogen bond donor capability and lock the conformation. mdpi.com

Once a virtual or physical library of such analogues is generated, HTS is employed to rapidly assess their biological activity against a specific target. ufl.eduresearchgate.net HTS uses automated robotics to test hundreds of thousands of compounds in a short period, using assays that measure a specific biological response, such as enzyme inhibition or receptor binding. ufl.edunih.gov For instance, a screen of pyrimidine derivatives led to the discovery of potent inhibitors for the Werner syndrome protein (WRN), demonstrating the power of this approach for this class of compounds. nih.gov The results from HTS provide crucial SAR data that feeds back into the rational design cycle for further optimization. nih.gov

| Analogue ID | Modification on Pyrimidine Ring (R1) | Modification on Acyl Chain (R2) | Design Rationale |

|---|---|---|---|

| ANA-001 | 4-CH₃ (unmodified) | Butanoyl | Investigate effect of shorter alkyl chain (lipophilicity) |

| ANA-002 | 4-CH₃ (unmodified) | Cyclohexylcarbonyl | Introduce rigidity and bulk to the lipophilic tail |

| ANA-003 | 4-Cl | Hexanoyl (unmodified) | Modulate electronic properties of the pyrimidine ring |

| ANA-004 | 5-CH₃ | Hexanoyl (unmodified) | Explore steric and electronic effects of substituent position |

| ANA-005 | 4-OCH₃ | Hexanoyl (unmodified) | Introduce a hydrogen bond acceptor and alter electronics |

Development of Quantitative Structure-Activity Relationships (QSAR) Models for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound analogues, a QSAR model could be developed to predict the activity of untested compounds, thereby prioritizing synthesis efforts and accelerating the drug discovery process. nih.govdergipark.org.tr

The development of a QSAR model involves several key steps:

Data Set Generation: A series of analogues is synthesized, and their biological activity (e.g., IC₅₀) is measured under uniform conditions. nih.gov

Descriptor Calculation: For each analogue, a wide range of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP for lipophilicity, molar refractivity for volume), electronic descriptors (e.g., atomic charges), and 3D descriptors that describe the molecule's shape (e.g., 3D-MoRSE descriptors). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed biological activity. nih.govresearchgate.net

Validation: The predictive power of the model is rigorously tested using statistical validation techniques and, ideally, an external set of compounds not used in the model's creation. nih.govnih.gov

A successful QSAR model for this series would provide valuable insights into which molecular features are essential for activity—for example, it might reveal that a certain range of lipophilicity in the acyl chain combined with an electron-donating group at the 4-position of the pyrimidine ring is optimal for potency.

| Compound | LogP (Lipophilicity) | Dipole Moment (Polarity) | Molecular Surface Area (Ų) | Biological Activity (pIC₅₀) |

|---|---|---|---|---|

| N-(4-methyl-2-pyrimidinyl)butanamide | 2.15 | 3.8 D | 280 | 5.8 |

| This compound | 3.17 | 3.7 D | 325 | 6.5 |

| N-(4-methyl-2-pyrimidinyl)octanamide | 4.19 | 3.6 D | 370 | 6.1 |

| N-(4-chloro-2-pyrimidinyl)hexanamide | 3.35 | 4.5 D | 328 | 6.9 |

| N-(4-methoxy-2-pyrimidinyl)hexanamide | 2.90 | 4.2 D | 335 | 6.3 |

Biological and Mechanistic Investigations

Exploration of Enzyme Inhibition Profiles

Histone Deacetylase (HDAC) Inhibition

No data is available on the HDAC inhibition properties of N-(4-methyl-2-pyrimidinyl)hexanamide.

There is no information regarding the pan-HDAC or isoform-specific inhibitory activity of this compound.

The molecular basis of interaction and the zinc-binding group specificity for this compound have not been studied or reported.

Mammalian Target of Rapamycin (mTOR) Kinase Modulation

No data is available on the mTOR kinase modulation by this compound.

There is no information to determine whether this compound would act as an allosteric or active site inhibitor of mTOR.

There are no studies on the effects of this compound on downstream signaling pathways related to mTOR.

Inhibition of Bacterial Dihydropteroate (B1496061) Synthase (DHPS) (inferred from related pyrimidine (B1678525) sulfonamides)

The structural similarity of the pyrimidine moiety in this compound to sulfonamide drugs suggests a potential mechanism of action involving the inhibition of dihydropteroate synthase (DHPS). DHPS is a crucial enzyme in the bacterial folic acid synthesis pathway. This pathway is responsible for producing tetrahydrofolate, a precursor essential for the synthesis of nucleic acids. nih.gov

Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, p-aminobenzoic acid (pABA). nih.gov By binding to the active site of the enzyme, they block the formation of dihydropteroate, thereby halting the production of folic acid and leading to a bacteriostatic effect where bacterial cell division is inhibited. nih.gov Given that the pyrimidine ring is a key structural feature of many DHPS inhibitors, it is inferred that this compound may exhibit similar inhibitory activity against this essential bacterial enzyme.

Cyclooxygenase (COX) Enzyme Modulation (inferred from related plant-derived compounds)

Derivatives of pyrimidine have been identified as modulators of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. nih.gov The COX enzymes, specifically COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain. google.com

Studies on various pyrimidine derivatives have demonstrated their potential to selectively inhibit COX-2. nih.govnih.gov Selective COX-2 inhibition is a desirable trait in anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. The pyrimidine scaffold is considered a promising basis for the development of potent and selective COX-2 inhibitors. nih.gov Therefore, it is plausible that this compound could also modulate COX enzyme activity, contributing to potential anti-inflammatory effects.

Antimicrobial Activities and Anti-Biofilm Strategies

The investigation into the antimicrobial activities of this compound is informed by research on the broader class of N-acyl-2-aminopyrimidine derivatives. These compounds have shown promise in combating bacterial and fungal pathogens, as well as in disrupting microbial communities known as biofilms.

Broad-Spectrum Antibacterial Effects

The 2-aminopyrimidine (B69317) scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including antibacterial properties. ijpsjournal.com Studies on various 2-aminopyrimidine derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The versatility of the 2-aminopyrimidine structure allows for chemical modifications that can enhance antibacterial potency and broaden the spectrum of activity. ijpsjournal.com While specific data for this compound is not available, its structural class suggests potential for broad-spectrum antibacterial effects.

Antifungal Efficacy

In addition to antibacterial activity, pyrimidine derivatives have also been investigated for their antifungal properties. nih.gov The development of new antifungal agents is critical due to the rise of drug-resistant fungal infections. The structural framework of 2-aminopyrimidines has been utilized to generate compounds with activity against various fungal pathogens. ijpsjournal.com For instance, certain aminothioxanthones, which are structurally distinct but also contain heterocyclic rings, have shown broad-spectrum antifungal effects, inhibiting the growth of clinically relevant fungi and disrupting their virulence factors. mdpi.com This suggests that the pyrimidine core of this compound could serve as a basis for antifungal activity.

Quorum Sensing Interference and Biofilm Disruption

A significant challenge in combating microbial infections is the formation of biofilms, which are structured communities of microorganisms encased in a self-produced matrix. Biofilms offer protection to bacteria from antibiotics and the host immune system. Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the genes responsible for biofilm formation and virulence. nih.gov

Recent strategies in antimicrobial development have focused on targeting QS pathways, an approach that can disarm pathogens without directly killing them, potentially reducing the selective pressure for resistance. colab.ws Pyrimidine derivatives have emerged as potential QS inhibitors. nih.govnih.govnih.gov Studies on N-acyl-2-aminopyrimidine derivatives have shown that these compounds can efficiently inhibit biofilm formation in bacteria such as Acinetobacter baumannii. nih.govcolab.ws Further investigations have revealed that some of these compounds act as quorum sensing inhibitors, as demonstrated by motility tests. colab.ws This interference with QS can prevent the coordination of bacterial virulence and biofilm development. The structural features of this compound align with those of compounds found to interfere with QS signal molecule production, suggesting a similar potential mechanism.

The table below presents the biofilm inhibitory concentrations (IC50) for some N-acyl-2-aminopyrimidine derivatives against A. baumannii, illustrating the potential of this class of compounds.

| Compound | IC50 (µM) for Biofilm Inhibition of A. baumannii |

| 3ac | 3.8 |

| 8d | 3.8 |

| Data inferred from a study on N-acyl-2-aminopyrimidine derivatives. nih.gov |

Disruption of Biofilm Matrix Formation (e.g., eDNA release)

Extracellular DNA (eDNA) is a critical component of the extracellular polymeric substance (EPS) matrix in many bacterial biofilms, including those of Pseudomonas aeruginosa. nih.govnih.govplos.org It functions as a structural scaffold, facilitating cell-to-cell connections and initial adhesion to surfaces. nih.govnih.gov The release of eDNA can occur through various mechanisms, including cell lysis mediated by holin-endolysin systems and the production of signaling molecules like pyocyanin, which generates hydrogen peroxide leading to cell lysis. nih.govplos.org This eDNA is not merely a passive structural element; it can also contribute to the biofilm's microenvironment. For instance, eDNA can acidify the biofilm matrix, which may induce resistance to certain types of antibiotics, such as aminoglycosides. nih.gov

While these mechanisms of eDNA release and function in biofilms are well-documented for various bacterial species, specific research detailing the direct action of this compound on disrupting the biofilm matrix or inhibiting eDNA release is not available in the reviewed scientific literature. Therefore, its role in this specific anti-biofilm strategy remains to be investigated.

Synergistic Effects with Established Antimicrobial Agents

The combination of non-antibiotic compounds with established antimicrobial agents is a promising strategy to combat antibiotic resistance. nih.govnih.gov Synergism, where the combined effect of two agents is greater than the sum of their individual effects, can enhance the efficacy of existing drugs. nih.govjmbfs.org This approach has been explored with various natural and synthetic compounds, which can act through different mechanisms, such as damaging bacterial membranes or inhibiting efflux pumps, thereby increasing the susceptibility of bacteria to conventional antibiotics. nih.gov

Studies have demonstrated synergistic interactions between antimicrobial peptides (AMPs), essential oils, and conventional antibiotics against a range of pathogens, including multidrug-resistant Pseudomonas aeruginosa and Staphylococcus aureus. nih.govjmbfs.orguniversiteitleiden.nl The effectiveness of such combinations is often quantified using the Fractional Inhibitory Concentration Index (FICI) or Fractional Bactericidal Concentration Index (FBCI), where a value of ≤ 0.5 typically indicates synergy. nih.gov

However, specific studies investigating the synergistic effects of this compound with established antimicrobial agents have not been identified in the available literature. Further research is required to determine if this compound can potentiate the activity of antibiotics against pathogenic bacteria.

Cellular and Molecular Pharmacology

Regulation of Cellular Proliferation and Apoptosis Pathways

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. nih.gov Its dysregulation is a hallmark of many diseases, including cancer. Histone deacetylase (HDAC) inhibitors, a class of compounds to which this compound may be related based on its chemical structure, are known to induce apoptosis in cancer cells. rsc.orgnih.gov For example, other pyrimidine-containing HDAC inhibitors have been shown to induce apoptosis through the cleavage of caspase and Poly (ADP-ribose) polymerase (PARP). rsc.org While these general pathways are established for related compounds, direct experimental evidence detailing the specific effects of this compound on cellular proliferation and apoptotic pathways is not present in the current body of research.

Modulation of Gene Expression and Protein Acetylation States (e.g., H3, α-tubulin)

The pyrimidine moiety is a core component of various compounds designed as histone deacetylase (HDAC) inhibitors. rsc.orgnih.gov HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. nih.gov By inhibiting HDACs, these compounds can restore the expression of silenced tumor suppressor genes, leading to cell differentiation, growth arrest, and apoptosis. nih.gov

Research into pyrimidine-based hydroxamic acids, which share structural similarities with this compound, has revealed inhibitory activity against specific HDAC isoforms. For instance, certain pyrimidine derivatives exhibit potent and sometimes selective inhibition of HDACs, which are crucial regulators of protein acetylation states, including that of histone H3. rsc.orgnih.gov The inhibition of HDAC6, for example, can affect the acetylation of non-histone proteins like α-tubulin, impacting cellular processes.

While this compound itself has not been explicitly tested in the available studies, the activity of structurally related compounds suggests a potential mechanism of action through HDAC inhibition. The table below summarizes the inhibitory activity of a related pyrimidine-based hydroxamic acid against different HDAC isoforms.

| Compound | Target HDAC Isoform | IC₅₀ (nM) |

| 4-[5-fluoro-2,6-dioxo-3-(tetrahydro-furan-2-yl)-3,6-dihydro-2H-pyrimidin-1-ylmethyl]-N-hydroxy-benzamide | HDAC1 | 1710 |

| HDAC2 | 5500 | |

| HDAC6 | 12.4 | |

| Data derived from studies on structurally related pyrimidinedione derivatives. rsc.org |

This data indicates that compounds with a pyrimidine core can be potent and selective HDAC inhibitors. rsc.org Such inhibition leads to an increase in the acetylation of target proteins like histone H3, thereby modulating gene expression. nih.gov

Investigation of Cell Cycle Perturbations

The cell cycle is a fundamental process that governs cell division and proliferation. mdpi.com Perturbations in the cell cycle, such as arrest at specific checkpoints (e.g., G1, S, or G2/M phases), are common mechanisms of action for anticancer agents. nih.gov These disruptions can prevent damaged cells from replicating and can trigger apoptosis. Methods like flow cytometry are commonly used to analyze the distribution of cells throughout the different phases of the cell cycle. mdpi.comnih.gov

HDAC inhibitors, a class of molecules structurally related to this compound, are known to induce cell cycle arrest. nih.gov However, direct experimental data from studies investigating the specific effects of this compound on cell cycle progression are not available in the reviewed literature.

Effects on Signal Transduction Pathways (e.g., mTOR-related downstream mediators)

Signal transduction pathways are critical for regulating a multitude of cellular functions, including growth, proliferation, and survival. The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell metabolism and growth, and its dysregulation is frequently observed in cancer. While various therapeutic agents target components of the mTOR pathway and its downstream mediators, there is currently no published research that specifically investigates the effects of this compound on this or other related signal transduction pathways.

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based methods become paramount. These techniques rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a series of active compounds, it is possible to build a model that defines the essential features required for bioactivity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For N-(4-methyl-2-pyrimidinyl)hexanamide and its analogues, a pharmacophore model would be constructed from a set of structurally related molecules with known biological activities.

The process involves superimposing the active analogues and identifying common chemical features that are critical for their activity. researchgate.net For this compound, a hypothetical pharmacophore model might identify the nitrogen atoms in the pyrimidine (B1678525) ring as key hydrogen bond acceptors, the methyl group as a potential hydrophobic feature, and the amide group as capable of forming both hydrogen donor and acceptor bonds. The hexanamide (B146200) chain would contribute a significant hydrophobic character. This model serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophoric requirements and are therefore likely to be active. nih.govacs.org

Hypothetical Pharmacophore Features for this compound

Interactive Table:

| Feature ID | Feature Type | Potential Moiety |

|---|---|---|

| HBA1 | Hydrogen Bond Acceptor | Pyrimidine Ring Nitrogen (N1) |

| HBA2 | Hydrogen Bond Acceptor | Pyrimidine Ring Nitrogen (N3) |

| HBD1 | Hydrogen Bond Donor | Amide N-H |

| HYD1 | Hydrophobic | Hexyl Chain |

| HYD2 | Hydrophobic | Pyrimidine Methyl Group |

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies establish a mathematical correlation between the 3D properties of a series of molecules and their biological activities. thieme-connect.com This method provides a predictive model that can estimate the potency of novel, unsynthesized compounds. researchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are commonly used.

In a hypothetical 3D-QSAR study of this compound analogues, the molecules would be aligned based on a common substructure, such as the 2-aminopyrimidine (B69317) core. researchgate.net CoMFA would then calculate the steric and electrostatic fields around each molecule, while CoMSIA would evaluate additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. The resulting models generate contour maps that visualize regions where modifications to the structure would likely increase or decrease biological activity. For instance, a map might suggest that increasing the bulkiness (steric contour) near the hexyl chain is favorable for activity, while adding an electronegative group (electrostatic contour) to the pyrimidine ring is unfavorable. The statistical robustness of these models is confirmed through cross-validation (q²) and predictive correlation coefficients (r²_pred). researchgate.netcncb.ac.cn

Illustrative 3D-QSAR Model Statistics for a Pyrimidine Analogue Series

Interactive Table:

| Model | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Validation) |

|---|---|---|---|

| CoMFA | 0.663 | 0.998 | 0.709 |

Note: Data is illustrative, based on typical values from studies on pyrimidine derivatives. thieme-connect.comresearchgate.net

Structure-Based Drug Design Methodologies

When the 3D structure of the biological target (e.g., an enzyme or receptor) is available, structure-based methods can be employed. These techniques use the target's structural information to design ligands with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. youtube.com This method helps to elucidate the binding mode of this compound within a specific active site and to estimate its binding affinity through scoring functions. omicstutorials.comlibretexts.org The process involves placing the flexible ligand into the rigid or flexible binding pocket of the target and evaluating millions of possible conformations. youtube.com

Hypothetical Docking Results for this compound

Interactive Table:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase X | -8.5 | Leu83, Val91 | Hydrogen Bond (Hinge) |

| Kinase X | -8.5 | Phe165, Ile67 | Hydrophobic Interaction |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. researchgate.net By simulating the movements of every atom in the system under physiological conditions, MD can assess the stability of the docked pose and reveal conformational changes in both the ligand and the protein upon binding. youtube.comnih.govnih.gov

An MD simulation of the this compound-protein complex, typically run for hundreds of nanoseconds, would track the system's trajectory. arabjchem.orgyoutube.com Analysis of this trajectory can confirm if the key hydrogen bonds and hydrophobic interactions predicted by docking are stable over time. It can also reveal how the flexible hexyl chain adapts its conformation within the binding pocket and whether the protein undergoes any significant structural rearrangements to accommodate the ligand. Root Mean Square Deviation (RMSD) plots are often used to evaluate the stability of the complex.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy between two ligands. mavenrs.com It is one of the most accurate techniques for predicting the change in binding affinity resulting from a small chemical modification. The method involves simulating a non-physical, or "alchemical," transformation of one molecule into another (e.g., changing a methyl group to a hydrogen atom) both in solution and when bound to the target protein. ed.ac.uk

To optimize this compound, FEP could be used to predict the effect of various substitutions. For instance, it could calculate whether changing the hexyl chain to a pentyl or heptyl chain would increase or decrease binding affinity. While computationally expensive, FEP provides highly accurate predictions (often within 1 kcal/mol of experimental values) that can prioritize which analogues to synthesize, saving significant time and resources in the lead optimization phase. nih.govscispace.comacs.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

No Publicly Available Research Found for this compound in Computational Chemistry

A comprehensive search for scientific literature and data concerning the chemical compound this compound has yielded no specific research pertaining to its applications in computational chemistry, molecular modeling, or cheminformatics.

The search results did retrieve information for structurally related compounds, such as other pyrimidine derivatives and sulfonamides like sulfamerazine (B1682647). For instance, studies on sulfamerazine (4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide) have explored its molecular structure and properties. researchgate.netsigmaaldrich.comchemspider.com Additionally, broader searches on computational techniques like virtual screening and molecular docking revealed methodologies applied to various chemical libraries and targets, but none specifically included or focused on this compound. nih.govmdpi.comnih.govresearchgate.net Research was also found on the synthesis and computational analysis of other N-pyridyl or N-pyrimidinyl carboxamides, but not the specific hexanamide derivative requested. researchgate.netresearchgate.net

Consequently, the requested article, which was to be structured around detailed research findings in computational chemistry for this compound, cannot be generated. The absence of primary research data for this specific compound makes it impossible to provide scientifically accurate content for the outlined sections on de novo design, virtual screening, and cheminformatics applications.

It is possible that research on this compound exists in proprietary databases or has not yet been published in the public domain. However, based on the currently accessible information, there is no scientific foundation upon which to build the requested article.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Structural Elucidation Techniques

High-resolution techniques are paramount for the unambiguous determination of a molecule's structure. They provide precise data on atomic connectivity, molecular mass, and the nature of chemical bonds.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. nih.gov One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of hydrogen and carbon atoms. For a molecule such as N-(4-methyl-2-pyrimidinyl)hexanamide, ¹H NMR would reveal signals corresponding to the protons on the pyrimidine (B1678525) ring, the methyl group, and the hexanamide (B146200) chain. Similarly, ¹³C NMR spectroscopy would identify the unique carbon atoms within the molecule. researchgate.netnp-mrd.org

However, for a complete and unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, multi-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These 2D NMR experiments reveal correlations between nuclei, allowing researchers to piece together the molecular framework with high confidence. For instance, a COSY spectrum would show correlations between adjacent protons, while HSQC and HMBC spectra would link protons to their directly attached carbons and to carbons that are two or three bonds away, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrimidine H-5 | ~6.8 - 7.2 | ~115 - 120 |

| Pyrimidine H-6 | ~8.2 - 8.6 | ~157 - 160 |

| Pyrimidine C-2 | - | ~158 - 162 |

| Pyrimidine C-4 | - | ~165 - 170 |

| Pyrimidine CH₃ | ~2.4 - 2.6 | ~23 - 26 |

| Amide NH | ~8.0 - 9.5 (broad) | - |

| C=O (Amide) | - | ~172 - 175 |

| Hexanamide α-CH₂ | ~2.2 - 2.5 | ~36 - 40 |

| Hexanamide β-CH₂ | ~1.6 - 1.8 | ~24 - 28 |

| Hexanamide γ, δ-CH₂ | ~1.2 - 1.4 | ~22 - 32 |

| Hexanamide ω-CH₃ | ~0.8 - 1.0 | ~13 - 15 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, typically to four or more decimal places. nih.gov This precision allows for the determination of a unique molecular formula, distinguishing this compound from other compounds that may have the same nominal mass. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the parent ion. By inducing fragmentation and analyzing the resulting product ions, researchers can gain further structural information that corroborates the proposed connectivity of the molecule. nih.govnih.gov For this compound, characteristic fragmentation would likely involve cleavage of the amide bond and fragmentation of the hexyl chain, providing definitive evidence for the presence of both the pyrimidinyl and hexanamide moieties.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its molecular vibrations. nih.gov The IR spectrum of this compound would show characteristic absorption bands for specific functional groups. nist.gov Key expected peaks would include N-H stretching of the amide group (around 3300 cm⁻¹), C-H stretching from the alkyl chain and methyl group (around 2850-3000 cm⁻¹), a strong C=O stretching of the amide (around 1650-1680 cm⁻¹), and C=N/C=C stretching from the pyrimidine ring (around 1500-1600 cm⁻¹). nih.govchemicalbook.com

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Activity |

|---|---|---|---|

| Amide N-H | Stretching | ~3300 - 3350 | Moderate |

| Alkyl C-H | Stretching | ~2850 - 2960 | Strong |

| Amide C=O | Stretching | ~1650 - 1680 | Weak-Moderate |

| Pyrimidine Ring | C=N, C=C Stretching | ~1500 - 1600 | Strong |

| Amide N-H | Bending | ~1520 - 1550 | Moderate |

Chromatographic Separation and Purity Analysis

Chromatographic methods are the gold standard for assessing the purity of a chemical compound and for quantifying its concentration in various matrices.

Advanced High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating components in a mixture and determining the purity of a compound. sielc.com For this compound, a reverse-phase HPLC method would typically be developed. sielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.com

By running a sample through the column and monitoring the eluent with a detector (commonly a UV detector set to a wavelength where the pyrimidine ring absorbs strongly), a chromatogram is produced. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound peak. Advanced HPLC systems, such as Ultra-High-Performance Liquid Chromatography (UPLC), utilize smaller particle sizes in the column, allowing for faster analysis times and higher resolution, which is crucial for separating closely related impurities. sielc.com Method validation ensures the technique is linear, accurate, precise, and robust for quantitative analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

While HPLC is suitable for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile substances. nih.gov If this compound were to be analyzed for volatile impurities or studied in the context of its volatile metabolites, GC-MS would be the technique of choice. nist.gov

In GC, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a long capillary column. nih.gov The separated components then enter the mass spectrometer, which acts as a highly specific detector, providing mass information for each eluting peak. This combination allows for the confident identification and quantification of volatile compounds, such as potential breakdown products or related impurities from the synthesis of this compound.

In Vitro Biological Assay Platforms

The comprehensive biological evaluation of a novel compound like this compound would involve a suite of in vitro assays to determine its activity, mechanism of action, and effects on cellular processes.

Enzyme Kinetic Assays and IC50/Ki Determination

To investigate whether this compound acts as an enzyme inhibitor, researchers would first identify a putative target enzyme, for instance, one involved in a bacterial signaling pathway like quorum sensing. researchgate.net Enzyme kinetic assays would then be performed to determine the concentration of the compound required to inhibit 50% of the enzyme's activity, known as the half-maximal inhibitory concentration (IC₅₀). researchgate.net Further studies could elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and determine the inhibition constant (Ki), which quantifies the compound's binding affinity to the enzyme. researchgate.net This data is crucial for understanding the compound's potency and for structure-activity relationship (SAR) studies. However, no such studies detailing the IC₅₀ or Ki values for this compound have been documented.

Cell Viability and Proliferation Assays

To assess the cytotoxic effects of this compound, a variety of cell viability and proliferation assays would be employed. Assays such as the MTT or MTS assay measure the metabolic activity of cells, which correlates with the number of viable cells. nih.govnih.gov These colorimetric assays determine how the compound affects cell survival and growth over time and at different concentrations. sigmaaldrich.comnih.gov Such data would be fundamental for determining a therapeutic window and for interpreting results from other cellular assays. Currently, there is no published data on the effects of this compound on the viability or proliferation of any cell line.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze how a compound affects the cell cycle and induces programmed cell death (apoptosis). nih.gov By staining cells with fluorescent dyes that bind to DNA, researchers can quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). To detect apoptosis, cells can be stained with markers like Annexin V, which identifies early apoptotic cells, and propidium (B1200493) iodide (PI), which identifies late apoptotic and necrotic cells. This analysis would reveal if this compound causes cell death by inducing apoptosis or by arresting the cell cycle at a specific phase. This information is unavailable for the specified compound.

Western Blotting and Immunoprecipitation for Protein Expression and Modification Analysis

To delve deeper into the molecular mechanisms of this compound, Western blotting would be used to detect changes in the expression levels of specific proteins within treated cells. For example, if flow cytometry indicated apoptosis, Western blotting could measure the levels of key apoptotic proteins like caspases or members of the Bcl-2 family. Immunoprecipitation could be used to isolate a specific target protein and any associated binding partners, helping to confirm direct interactions with the compound or its downstream effectors. No such protein analysis has been reported for this compound.

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Profiling

Quantitative Polymerase Chain Reaction (qPCR) is a sensitive technique used to measure changes in gene expression in response to a compound. If this compound were hypothesized to be a quorum sensing inhibitor, for example, qPCR could be used to quantify the expression levels of genes regulated by this system. A significant decrease in the expression of virulence factor genes following treatment would provide strong evidence for the compound's mechanism of action. At present, no gene expression data related to treatment with this compound is available.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging and Quantification

Given the role of similar compounds in inhibiting bacterial communication, a key assay would be to evaluate the effect of this compound on biofilm formation. Confocal Laser Scanning Microscopy (CLSM) is an essential tool for this purpose. It allows for high-resolution, three-dimensional imaging of biofilm structures. By using fluorescent stains like SYTO 9 and propidium iodide, researchers can distinguish between live and dead cells within the biofilm, providing both qualitative and quantitative data on the compound's antibiofilm efficacy. This would visually confirm the compound's ability to prevent biofilm formation or eradicate established biofilms. As with the other techniques, no CLSM studies involving this compound have been found in the scientific literature.

Biophysical Characterization of Ligand-Target Interactions

The comprehensive biophysical assessment of a ligand's interaction with its biological target is fundamental to deciphering its mechanism of action. For N-(4-methyl-2-pyrimidinyl)acetamide, while specific data from Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are not publicly available in the reviewed literature, the application of these techniques is a standard and critical step in preclinical drug discovery. These methods provide invaluable insights into the thermodynamic and kinetic profiles of the ligand-target binding events.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event between a ligand and its target protein. This analysis yields a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

While specific ITC data for the binding of N-(4-methyl-2-pyrimidinyl)acetamide to its target protein, the Pseudomonas aeruginosa quorum-sensing receptor PqsR (also known as MvfR), has not been reported in the accessible scientific literature, the methodology is crucial for understanding the driving forces behind the interaction. A typical ITC experiment would involve the titration of the compound into a solution containing the purified PqsR ligand-binding domain. The resulting heat changes would be measured to determine the thermodynamic parameters.

Table 1: Representative Isothermal Titration Calorimetry (ITC) Data for a Ligand-Protein Interaction

| Parameter | Description | Representative Value |

| KD (nM) | Dissociation Constant | Data not available |

| n | Stoichiometry of Binding | Data not available |

| ΔH (kcal/mol) | Enthalpy Change | Data not available |

| ΔS (cal/mol·deg) | Entropy Change | Data not available |

| -TΔS (kcal/mol) | Entropic Contribution to Binding | Data not available |

| ΔG (kcal/mol) | Gibbs Free Energy Change | Data not available |

| Note: This table illustrates the type of data obtained from ITC analysis. Specific values for N-(4-methyl-2-pyrimidinyl)acetamide are not available in the reviewed literature. |

The thermodynamic signature obtained from ITC would reveal whether the binding is primarily driven by favorable enthalpy changes (e.g., hydrogen bonding and van der Waals interactions) or by an increase in entropy (e.g., release of ordered solvent molecules from the binding interface).

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that provides detailed information about the kinetics of molecular interactions. By immobilizing the target protein (PqsR) on a sensor chip and flowing the ligand (N-(4-methyl-2-pyrimidinyl)acetamide) over the surface, SPR can measure the rates of association (ka) and dissociation (kd) of the ligand-protein complex.

As with ITC, specific SPR data for N-(4-methyl-2-pyrimidinyl)acetamide binding to PqsR is not available in the public domain. However, such an analysis would be instrumental in determining the residence time of the compound on its target, a parameter that is increasingly recognized as a key determinant of a drug's efficacy.

Table 2: Representative Surface Plasmon Resonance (SPR) Kinetic Data for a Ligand-Protein Interaction

| Parameter | Description | Representative Value |

| ka (M-1s-1) | Association Rate Constant | Data not available |

| kd (s-1) | Dissociation Rate Constant | Data not available |

| KD (nM) | Equilibrium Dissociation Constant (kd/ka) | Data not available |

| Note: This table illustrates the type of data obtained from SPR analysis. Specific values for N-(4-methyl-2-pyrimidinyl)acetamide are not available in the reviewed literature. |

A high association rate indicates that the compound quickly binds to its target, while a low dissociation rate signifies a stable, long-lasting complex. The ratio of these rates provides the equilibrium dissociation constant (KD), which is a measure of binding affinity.

X-ray Crystallography of Protein-Ligand Complexes for Atomic-Level Interaction Details

The determination of the three-dimensional structure of a protein-ligand complex at atomic resolution through X-ray crystallography is a cornerstone of structure-based drug design. For the closely related compound, N-(4-methyl-2-pyrimidinyl)acetamide , which is also referred to as compound 4 in the scientific literature, a co-crystal structure with the ligand-binding domain of PqsR has been successfully determined. tandfonline.com This structure, deposited in the Protein Data Bank (PDB) with the accession code 6YIZ , provides a detailed snapshot of the molecular interactions that govern the binding of this class of inhibitors. tandfonline.com

Table 3: Key Atomic-Level Interactions between N-(4-methyl-2-pyrimidinyl)acetamide and PqsR (PDB: 6YIZ)

| Interacting Residue in PqsR | Type of Interaction with Ligand |

| Data not publicly detailed | Data not publicly detailed |

| Data not publicly detailed | Data not publicly detailed |

| Data not publicly detailed | Data not publicly detailed |

| Data not publicly detailed | Data not publicly detailed |

| Note: While the PDB entry 6YIZ confirms the complex, the specific amino acid interactions with N-(4-methyl-2-pyrimidinyl)acetamide are detailed within the associated publication and its supplementary data, which are not fully accessible through the conducted search. |

The precise knowledge of these atomic-level interactions is invaluable for medicinal chemists, guiding the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. By understanding how N-(4-methyl-2-pyrimidinyl)acetamide or its analogs occupy the PqsR binding site, researchers can make targeted modifications to the chemical structure to enhance its therapeutic potential as a quorum sensing inhibitor.

Future Research Directions and Potential Applications

Optimization of Potency, Selectivity, and Metabolic Stability

A primary focus of future research on N-(4-methyl-2-pyrimidinyl)hexanamide and its analogs will be the optimization of their pharmacological properties. This involves enhancing potency against specific biological targets, improving selectivity to minimize off-target effects, and ensuring favorable metabolic stability for potential clinical applications.

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the hexanamide (B146200) side chain and the methyl group on the pyrimidine (B1678525) ring, researchers can identify key structural features that govern biological activity. For instance, in other N-acyl-aminopyrimidine series, variations in the acyl chain length and branching have been shown to significantly impact potency and selectivity. nih.gov Similarly, substitutions on the pyrimidine ring can influence target binding and metabolic pathways. nih.gov

The metabolic stability of N-acyl-2-aminopyrimidine derivatives is a critical consideration. The amide bond is susceptible to hydrolysis by metabolic enzymes, which can lead to rapid clearance and reduced bioavailability. Strategies to improve metabolic stability may include the introduction of steric hindrance near the amide linkage or the replacement of the amide bond with a more stable bioisostere. mdpi.com

Table 1: Investigational N-Acyl-2-Aminopyrimidine Analogs and Their Reported Activities

| Compound ID | Acyl Group | Pyrimidine Substitution | Reported Biological Activity | Reference |

| Analog 1 | Benzoyl | 4,6-dichloro | β-Glucuronidase Inhibition mdpi.com | mdpi.com |

| Analog 2 | Phenylacetyl | 4-phenyl | Biofilm Inhibition (S. aureus) nih.gov | nih.gov |

| Analog 3 | Various Aliphatic/Aromatic | Unsubstituted | Antibiofilm (A. baumannii) nih.gov | nih.gov |

| Analog 4 | Aminoacyl | Unsubstituted | Antimicrobial qu.edu.qa | qu.edu.qa |

This table presents examples of related compounds to illustrate the diversity of research in this area.

Exploration of Novel Biological Targets and Therapeutic Areas

The 2-aminopyrimidine (B69317) scaffold is a known "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. ijpsjournal.com Marketed drugs containing the 2-aminopyrimidine moiety, such as Imatinib and Nilotinib, are tyrosine kinase inhibitors used in cancer therapy. wikipedia.org This highlights the potential for this compound and its derivatives to be investigated as inhibitors of various kinases involved in cell signaling pathways. nih.govnih.gov

Beyond oncology, research has shown that N-acyl-2-aminopyrimidine derivatives possess a broad range of biological activities, suggesting their potential in diverse therapeutic areas. These include:

Antimicrobial and Antibiofilm Agents: Several studies have demonstrated the efficacy of N-acyl-2-aminopyrimidine derivatives against various bacterial pathogens, including multidrug-resistant strains like Acinetobacter baumannii. nih.gov These compounds can inhibit biofilm formation, a key virulence factor in chronic infections. nih.govnih.gov

Enzyme Inhibition: Analogs of this compound have been identified as inhibitors of enzymes such as β-glucuronidase, which is implicated in certain cancers and drug toxicity. mdpi.comnih.gov

Anti-inflammatory Agents: The pyrimidine core is present in molecules with anti-inflammatory properties, suggesting a potential avenue for investigation. rsc.org

Antiviral Agents: The synthesis of pyrimidine derivatives as potential antiviral agents is an active area of research. nih.gov

Future research should involve screening this compound and a library of its analogs against a wide panel of biological targets to uncover novel therapeutic opportunities.

Strategies for Enhancing Delivery and Cellular Uptake

The physicochemical properties of this compound, such as its solubility and permeability, will influence its absorption, distribution, metabolism, and excretion (ADME) profile. For compounds with promising biological activity but poor pharmacokinetic properties, formulation strategies can be employed to enhance delivery and cellular uptake.

One approach is the use of nanocarriers, such as liposomes or polymeric nanoparticles, to encapsulate the compound, thereby improving its solubility, protecting it from premature degradation, and potentially enabling targeted delivery to specific tissues or cells. The surface of these nanocarriers can be functionalized with targeting ligands to further enhance specificity.

Another strategy involves the synthesis of prodrugs. By transiently modifying the structure of this compound, for example, by adding a promoiety, its physicochemical properties can be altered to improve absorption. Once absorbed, the promoiety is cleaved by metabolic enzymes to release the active parent drug.

Exploration of Synergistic Effects in Combination Therapies

Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of treatment for complex diseases like cancer. researchgate.net This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce treatment-related toxicity.

Given the potential for this compound to act on specific biological pathways, exploring its synergistic effects in combination with existing therapeutic agents is a promising research direction. For instance, if the compound is found to be an effective antibiofilm agent, it could be co-administered with conventional antibiotics to eradicate persistent bacterial infections. nih.gov In the context of cancer, if it acts as a kinase inhibitor, it could be combined with other chemotherapeutic agents or targeted therapies to achieve a more potent anti-tumor response. wikipedia.org

Development of this compound as a Research Tool and Chemical Probe

High-quality chemical probes are invaluable tools for dissecting biological pathways and validating novel drug targets. A chemical probe is a small molecule with high potency and selectivity for a specific biological target.

Should this compound or one of its optimized analogs demonstrate high affinity and specificity for a particular protein, it could be developed into a chemical probe. This would involve thorough characterization of its on-target and off-target activities. Such a probe could then be used in cell-based assays and animal models to elucidate the physiological and pathological roles of its target protein. This, in turn, could pave the way for the development of new therapeutic strategies based on modulating the activity of that target.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.